[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol
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Overview
Description
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is an organic compound belonging to the oxazoline family. This compound features a unique structure with a butyl group, a phenyl ring, and a hydroxymethyl group attached to an oxazoline ring. Its stereochemistry is defined by the (2R) configuration, which influences its reactivity and interactions in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Starting Materials: : The synthesis of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol typically begins with the preparation of the oxazoline ring. Common starting materials include amino alcohols and carboxylic acids or their derivatives.
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Cyclization Reaction: : The formation of the oxazoline ring involves a cyclization reaction. For instance, reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions can yield the oxazoline ring. Dehydrating agents such as thionyl chloride or phosphorus trichloride are often used.
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Functional Group Introduction: : The butyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These steps may involve the use of organometallic reagents like butyl lithium or phenyl magnesium bromide.
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Hydroxymethyl Group Addition: : The final step involves the introduction of the hydroxymethyl group. This can be achieved through a hydroxymethylation reaction, often using formaldehyde and a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : The oxazoline ring can be reduced to an oxazolidine ring using reducing agents like lithium aluminum hydride.
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Substitution: : The phenyl and butyl groups can participate in electrophilic and nucleophilic substitution reactions. For example, halogenation of the phenyl ring can be achieved using halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.
Major Products
Oxidation: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanal or [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanoic acid.
Reduction: [(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in asymmetric catalysis. Its ability to form stable complexes with metals makes it useful in the development of new catalytic processes.
Medicine
The compound is investigated for its pharmacological properties. Its structural features suggest potential activity as an antimicrobial or anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and surface coatings.
Mechanism of Action
The mechanism of action of [(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazolidin-5-yl]methanol: A reduced form of the oxazoline compound, with similar reactivity but different stereoelectronic properties.
[(2R)-3-butyl-2-phenyl-2H-1,3-thiazol-5-yl]methanol: A sulfur analog, exhibiting different chemical reactivity due to the presence of sulfur in the ring.
[(2R)-3-butyl-2-phenyl-2H-1,3-imidazol-5-yl]methanol: An imidazole analog, with distinct biological activity and binding properties.
Uniqueness
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol is unique due to its specific combination of functional groups and stereochemistry. This combination imparts distinct reactivity and interaction profiles, making it valuable for specialized applications in synthesis, catalysis, and potentially pharmacology.
Properties
Molecular Formula |
C14H19NO2 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol |
InChI |
InChI=1S/C14H19NO2/c1-2-3-9-15-10-13(11-16)17-14(15)12-7-5-4-6-8-12/h4-8,10,14,16H,2-3,9,11H2,1H3/t14-/m1/s1 |
InChI Key |
IBODQIJFYDAGTE-CQSZACIVSA-N |
Isomeric SMILES |
CCCCN1C=C(O[C@@H]1C2=CC=CC=C2)CO |
Canonical SMILES |
CCCCN1C=C(OC1C2=CC=CC=C2)CO |
Origin of Product |
United States |
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